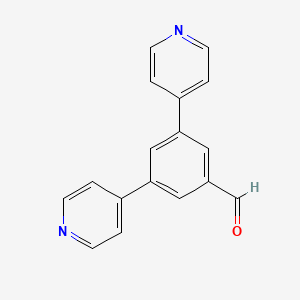
3-phenyl-1,2,4-thiadiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and a phenyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of thiosemicarbazides with aromatic carboxylic acids. One common method includes the reaction of phenylthiosemicarbazide with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-1,2,4-thiadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-phenyl-1,2,4-thiadiazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit certain enzymes and pathways involved in disease progression.
Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-phenyl-1,2,4-thiadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes such as pain and inflammation .
Comparaison Avec Des Composés Similaires
3-phenyl-1,2,4-thiadiazol-5(4H)-one can be compared with other thiadiazole derivatives such as:
2-phenyl-1,3,4-thiadiazole: Similar structure but different ring positions, leading to distinct chemical properties and applications.
4-phenyl-1,2,3-thiadiazole: Another isomer with unique reactivity and uses.
5-phenyl-1,2,4-thiadiazole-3-thiol:
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6N2OS |
|---|---|
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
3-phenyl-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) |
Clé InChI |
RPGVJHOPAAGFGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NSC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


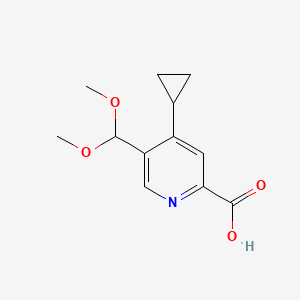
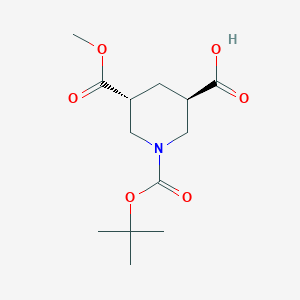
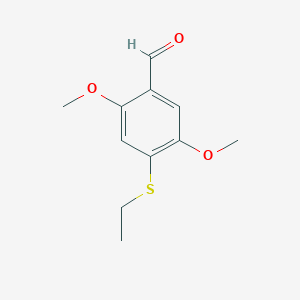
![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
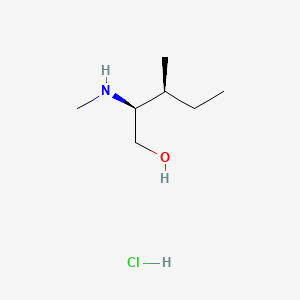
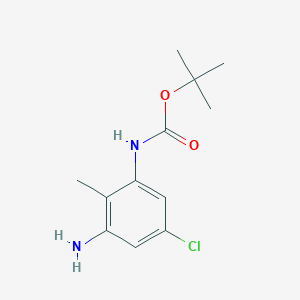

![5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)
![[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759511.png)
![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)
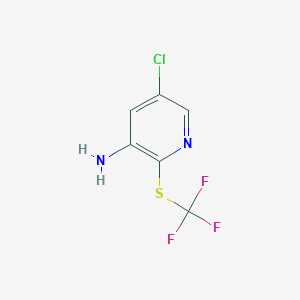
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11759544.png)
